molecular formula C6H12O B104332 3,3-Dimethylbutyraldehyde CAS No. 2987-16-8

3,3-Dimethylbutyraldehyde

Cat. No. B104332
CAS RN: 2987-16-8
M. Wt: 100.16 g/mol
InChI Key: LTNUSYNQZJZUSY-UHFFFAOYSA-N
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Description

3,3-Dimethylbutyraldehyde (DMBD) is a significant chemical intermediate, particularly noted for its role in the synthesis of the high-intensity sweetener neotame. The cost-effective production of DMBD is crucial for the economic viability of neotame, making the development of efficient synthetic routes for DMBD of great interest in the field of flavor and fragrance chemistry .

Synthesis Analysis

The synthesis of DMBD has been approached through various methods. One reported method involves the chlorination of 3,3-dimethylbutanoic acid followed by catalytic hydrogenation under atmospheric pressure, achieving a yield of 73.4% for DMBD. This process highlights the importance of optimizing reaction conditions, such as the molar ratio of reactants, reaction temperature, and catalyst stability, to achieve high yields and cost efficiency . Another novel method for the preparation of DMBD involves the isomerization of 3,3-dimethyl-1-butene epoxide, which offers an economical and specific route to the aldehyde, emphasizing the potential for innovation in the synthesis of this compound .

Molecular Structure Analysis

While the molecular structure of DMBD itself is not directly discussed in the provided papers, the structural analysis of related compounds, such as 3-(dimethylboryl)pyridine, reveals insights into the steric effects and conformational preferences that can influence the behavior of similar molecules. For instance, the tetramer of 3-(dimethylboryl)pyridine adopts a 1,2-alternate conformation, which is a result of the steric effects of substituents at the boron atom .

Chemical Reactions Analysis

The reactivity of DMBD in chemical reactions is not explicitly detailed in the provided papers. However, the scrambling reactions of related compounds, such as 3-(dimethylboryl)pyridine, demonstrate the influence of substituents on reaction kinetics and mechanisms. These findings suggest that the reactivity of DMBD in various chemical contexts could also be modulated by its molecular structure and the nature of substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMBD are not directly addressed in the provided papers. However, the synthesis and characterization of structurally related compounds, such as ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provide a framework for understanding how molecular structure can influence properties like thermodynamic stability, spectroscopic behavior, and intermolecular interactions . Similarly, the analysis of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate offers insights into the optical properties and thermal stability that could be relevant to the study of DMBD .

Scientific Research Applications

Synthesis and Chemical Intermediate

3,3-Dimethylbutyraldehyde (DMBD) is a notable intermediate in the synthesis of various compounds. It has been used in the preparation of the high-intensity sweetener neotame. A cost-effective method for synthesizing DMBD from 3,3-dimethylbutanoic acid involves chlorination and catalytic hydrogenation, yielding a high production rate and indicating the compound's importance in the flavor industry (Xun Yu-jun, 2009). Additionally, a novel preparation method via the isomerization of 3,3-dimethyl-1-butene epoxide has been reported, emphasizing the compound's pivotal role in the synthesis of neotame (A. Katritzky et al., 2002).

Biochemical Studies

In biochemical studies, 3,3-Dimethylbutyraldehyde has been used to investigate the oxidation mechanism of choline to glycine betaine, where it served as an isosteric analogue for betaine aldehyde. This study highlighted the compound's utility in understanding enzyme kinetics and reaction mechanisms (F. Fan et al., 2006).

Catalysis and Chemical Reactions

3,3-Dimethylbutyraldehyde is involved in various catalytic processes and chemical reactions. For instance, a novel method for the selective hydrogenation of 3,3-dimethylbutanoyl chloride to DMBD using silica-supported Pd nanoparticle catalysts has been developed. This method demonstrates the compound's role in facilitating efficient catalytic reactions and its significance in chemical synthesis (Sifang Li et al., 2011).

Sweetener Production

DMBD plays a crucial role in the production of neotame, a novel high-intensity sweetener. The detailed process of neotame preparation, including the synthesis of DMBD as a key raw material, underscores the compound's significance in the food industry and its impact on sweetener technology (Lin Jie, 2005).

Safety And Hazards

3,3-Dimethylbutyraldehyde is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, or hot surfaces .

properties

IUPAC Name

3,3-dimethylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2,3)4-5-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNUSYNQZJZUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183984
Record name 3,3-Dimethylbutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylbutyraldehyde

CAS RN

2987-16-8
Record name 3,3-Dimethylbutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2987-16-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylbutyraldehyde
Source ChemIDplus
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Record name 3,3-Dimethylbutyraldehyde
Source EPA DSSTox
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Record name 3,3-dimethylbutyraldehyde
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Record name 3,3-DIMETHYLBUTYRALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
Fan, MW Germann, G Gadda - Biochemistry, 2006 - ACS Publications
Choline oxidase catalyzes the four-electron oxidation of choline to glycine betaine via two sequential FAD-dependent reactions in which betaine aldehyde is formed as an intermediate. …
Number of citations: 61 pubs.acs.org
S Li, G Chen, L Sun - Catalysis Communications, 2011 - Elsevier
A novel method for selective hydrogenation of 3,3-dimethylbutanoyl chloride (DMBC) to 3,3-dimethylbutyraldehyde (DMBA) with silica supported Pd nanoparticle catalyst (Pd/SiO 2 ) is …
Number of citations: 4 www.sciencedirect.com
Z Guo, R Sawyer, I Prakash - Synthetic Communications, 2001 - Taylor & Francis
Full article: A CONVENIENT SYNTHESIS OF 3,3-DIMETHYLBUTYRALDEHYDE Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage Log in …
Number of citations: 6 www.tandfonline.com
C Nofre, JM Tinti - Trends in Food Science & Technology, 1996 - infona.pl
A process for the manufacture of a new sweetener for use in foods, etc., that comprises N-[N-(3,3-dimethylbutyl)-l-α-aspartyl]-l-hexahydroxyphenylalanine 1-methyl ester. The process is …
Number of citations: 0 www.infona.pl
CS Cho, HS Shim, HJ Choi, TJ Kim… - Bulletin of the Korean …, 2004 - koreascience.kr
It is known that many indole containing compounds exhibit a wide spectrum of pharmacological and biological activities. Thus, besides conventional named routes, homo geneous …
Number of citations: 9 koreascience.kr
TH Fife, T Rikihisa - Biochemistry, 1970 - ACS Publications
Thomas H. Fifef and Tadaaki Rikihisai abstract: The reaction of glyceraldehyde 3-phosphate de-hydrogenase with a series of aliphatic aldehydes has been studied at 25. A plot of log …
Number of citations: 14 pubs.acs.org
T Suzuki, M Tokunaga, Y Wakatsuki - Organic Letters, 2001 - ACS Publications
Highly regioselective, efficient, and substituent-tolerant anti-Markovnikov hydration of terminal alkynes occurs to give n-aldehyde by use of a catalytic amount of easily available …
Number of citations: 197 pubs.acs.org
LY Hu, TR Ryder, MF Rafferty, CP Taylor… - Bioorganic & medicinal …, 2000 - Elsevier
Our drug discovery efforts for N-type calcium channel blockers in the 4-piperidinylaniline series led to the discovery of an orally active analgesic agent 26. 1-[4-Dimethylamino-benzyl)-…
Number of citations: 50 www.sciencedirect.com
S Mossé, M Laars, K Kriis, T Kanger, A Alexakis - Organic letters, 2006 - ACS Publications
New N-alkyl-3,3‘-bimorpholine derivatives (iPBM) were revealed to be efficient organocatalysts for the asymmetric direct Michael addition of aldehydes to nitroolefins and a vinyl sulfone…
Number of citations: 169 pubs.acs.org
AR Katritzky, Y Fang, I Prakash - ChemInform, 2002 - Wiley Online Library
Number of citations: 3

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